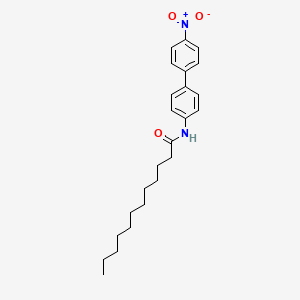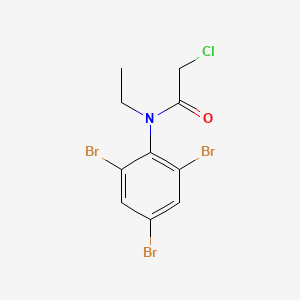![molecular formula C17H21NO3S B15017039 N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
N-[4-(pentyloxy)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pentyloxy)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentyloxy)phenyl]benzenesulfonamide typically involves the reaction of 4-(pentyloxy)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pentyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[4-(pentyloxy)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-[4-(pentyloxy)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(4-bromophenyl)benzenesulfonamide
Uniqueness
N-[4-(pentyloxy)phenyl]benzenesulfonamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzenesulfonamide derivatives and can lead to different pharmacological properties.
Propiedades
Fórmula molecular |
C17H21NO3S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(4-pentoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-3-7-14-21-16-12-10-15(11-13-16)18-22(19,20)17-8-5-4-6-9-17/h4-6,8-13,18H,2-3,7,14H2,1H3 |
Clave InChI |
QDXBGCQLGRHEFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(naphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016958.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15016962.png)
![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016980.png)
![(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016985.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016986.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)
![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
